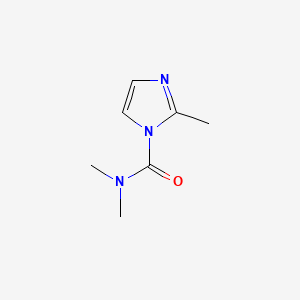

N,N,2-Trimethyl-1H-imidazole-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N,2-trimethylimidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-6-8-4-5-10(6)7(11)9(2)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUYWCFINDQPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,N,2-Trimethyl-1H-imidazole-1-carboxamide: A Technical Guide for Researchers

An In-depth Exploration of a Niche Heterocyclic Compound for Drug Discovery and Development

This guide provides a comprehensive technical overview of N,N,2-Trimethyl-1H-imidazole-1-carboxamide (CAS 162574-73-4), a small molecule with potential applications in medicinal chemistry and drug development. While publicly available data on this specific compound is limited, this document synthesizes information on the broader class of imidazole carboxamides to offer insights into its potential properties, biological activities, and research avenues. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring novel heterocyclic scaffolds.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its development as a potential therapeutic agent. For N,N,2-Trimethyl-1H-imidazole-1-carboxamide, the basic molecular information has been established.

| Property | Value | Source |

| CAS Number | 162574-73-4 | [1] |

| Molecular Formula | C₇H₁₁N₃O | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| Appearance | Not specified (likely a solid) | Inferred |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | [2] |

| Storage | Store in a cool, dry place, protected from light and moisture. | [2] |

Due to the limited public data, experimental determination of properties such as melting point, boiling point, pKa, and LogP is a crucial first step for any research program involving this compound. The presence of the imidazole ring and the carboxamide group suggests that the molecule will have both hydrogen bond donor and acceptor capabilities, influencing its solubility and interactions with biological targets.

Synthesis and Characterization

A reliable synthetic route and robust analytical methods are paramount for the advancement of any novel compound in a drug discovery pipeline.

Proposed Synthetic Pathway

While a specific, published synthesis for N,N,2-Trimethyl-1H-imidazole-1-carboxamide was not found in the public domain, a plausible synthetic route can be postulated based on established organic chemistry principles. The key step would be the formation of the carboxamide bond.

A likely approach involves the reaction of 2-methyl-1H-imidazole with a suitable carbamoylating agent. One common method is the use of dimethylcarbamoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran.

Alternatively, 2-methyl-1H-imidazole can be reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form an imidazolide intermediate, which is then reacted with dimethylamine to yield the final product.

Caption: Proposed synthesis of N,N,2-Trimethyl-1H-imidazole-1-carboxamide.

Characterization and Quality Control

The identity and purity of the synthesized compound must be confirmed using a panel of analytical techniques. Chemical suppliers of this compound indicate the availability of spectral data for confirmation.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum should show characteristic signals for the methyl groups and the imidazole ring protons.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase method with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile or methanol with a suitable modifier (e.g., formic acid or trifluoroacetic acid) would likely be effective.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Potential Biological Activities and Therapeutic Applications

The imidazole carboxamide scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[3] While the specific biological activity of N,N,2-Trimethyl-1H-imidazole-1-carboxamide is not yet reported, the activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

Kinase Inhibition

A significant number of kinase inhibitors feature an imidazole core. For instance, a recent study reported the discovery of 2,4-1H-imidazole carboxamides as potent and selective inhibitors of Transforming Growth Factor β-Activated Kinase 1 (TAK1).[4] TAK1 is a key signaling node in inflammatory and oncological pathways. Inhibition of TAK1 has shown therapeutic potential in models of cancer and inflammatory diseases.[4] Given its structural similarity, N,N,2-Trimethyl-1H-imidazole-1-carboxamide could be a candidate for screening against a panel of kinases, including TAK1.

Caption: Potential inhibition of the TAK1 signaling pathway by imidazole carboxamides.

Anticancer Activity

The imidazole ring is a common motif in anticancer agents. Some imidazole carboxamides have demonstrated direct anticancer effects. For example, imidazole-4-carboxamide has been shown to inhibit the expression of Axl, PD-L1, and PD-L2 in melanoma cells, suggesting a role in modulating the tumor microenvironment and improving responses to chemotherapy.[5] Furthermore, other substituted imidazole derivatives have been investigated for their potential as anticancer agents through various mechanisms, including the inhibition of topoisomerase I.[6]

Other Potential Applications

The versatility of the imidazole scaffold has led to its incorporation into compounds with a wide range of biological activities, including anticonvulsant, anti-Parkinson's, and antimicrobial properties.[3] Therefore, N,N,2-Trimethyl-1H-imidazole-1-carboxamide may warrant screening in a broad range of biological assays to uncover novel therapeutic applications.

Safety and Handling

Specific toxicological data for N,N,2-Trimethyl-1H-imidazole-1-carboxamide are not publicly available. However, based on the safety data sheets (SDS) of related imidazole compounds, the following general precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the compound-specific Safety Data Sheet provided by the supplier before handling and to perform a thorough risk assessment for any experimental procedures.

Conclusion and Future Directions

N,N,2-Trimethyl-1H-imidazole-1-carboxamide is a small molecule with a chemical structure that suggests potential for biological activity, particularly in the areas of kinase inhibition and oncology. The limited availability of public data highlights an opportunity for further research to fully characterize this compound.

Key future research directions include:

-

Definitive Synthesis and Characterization: Development and publication of a robust synthetic route and comprehensive characterization data.

-

In-depth Physicochemical Profiling: Experimental determination of key properties such as solubility, pKa, and LogP.

-

Broad Biological Screening: Evaluation of the compound in a wide range of biological assays, including kinase panels and cancer cell line screening.

-

Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the specific molecular targets and mechanisms of action will be crucial.

The exploration of novel chemical matter is a cornerstone of drug discovery. N,N,2-Trimethyl-1H-imidazole-1-carboxamide represents a promising, yet underexplored, starting point for research programs aimed at developing new therapeutics.

References

A comprehensive list of references is available for further reading and verification.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. N-(3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide - SRIRAMCHEM [sriramchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. banglajol.info [banglajol.info]

Methodological & Application

Application Note: High-Fidelity Synthesis of N,N-Dimethyl Ureas via N,N,2-Trimethyl-1H-imidazole-1-carboxamide

Executive Summary

This application note details the protocol for the synthesis of unsymmetrical N,N-dimethyl ureas using N,N,2-Trimethyl-1H-imidazole-1-carboxamide (TMIC). Unlike traditional methods relying on toxic N,N-dimethylcarbamoyl chloride or moisture-sensitive isocyanates, TMIC serves as a crystalline, bench-stable, and highly tunable carbamoyl transfer reagent.

The inclusion of the 2-methyl group on the imidazole ring is a critical structural feature. It induces steric torsion that decouples the imidazole nitrogen lone pair from the carbonyl

Scientific Principles & Mechanism

The "2-Methyl" Effect

The reagent is an activated amide. In standard N-acyl imidazoles, the lone pair of the imidazole nitrogen donates into the carbonyl, reducing its reactivity toward nucleophiles. In N,N,2-Trimethyl-1H-imidazole-1-carboxamide , the steric bulk of the methyl group at the 2-position forces the imidazole ring to rotate out of planarity with the carbonyl group.

-

Consequence 1 (Electronic Activation): Resonance stabilization is diminished, raising the ground-state energy of the carbonyl and lowering the activation energy for nucleophilic attack.

-

Consequence 2 (Byproduct Removal): The leaving group, 2-methylimidazole (

), is basic. It can be quantitatively removed via a simple acidic aqueous wash, obviating the need for chromatography in many cases.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (

-

Nucleophilic Attack: The primary or secondary amine attacks the electrophilic carbonyl carbon of TMIC.

-

Tetrahedral Intermediate: A transient zwitterionic intermediate is formed.

-

Elimination: The C-N bond cleaves, expelling 2-methylimidazole and generating the thermodynamically stable urea.

Figure 1: Mechanistic pathway of dimethylcarbamoyl transfer using TMIC.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Substrate | Primary/Secondary Amine ( | Nucleophile |

| Reagent | N,N,2-Trimethyl-1H-imidazole-1-carboxamide (1.1 - 1.2 equiv) | Carbamoyl Donor |

| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), or THF | Reaction Medium |

| Base | Triethylamine (TEA) or DIPEA (Only if using amine salts) | Proton Scavenger |

| Wash Solution | 10% Citric Acid or 1M HCl | Purification |

Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Mixture

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Target Amine (1.0 mmol, 1.0 equiv) in anhydrous DCM (5.0 mL, 0.2 M concentration).

-

Note: If the amine is an HCl salt, add DIPEA (1.2 mmol, 1.2 equiv) and stir for 10 minutes to liberate the free base.

-

-

Add N,N,2-Trimethyl-1H-imidazole-1-carboxamide (1.1 mmol, 1.1 equiv) in a single portion.

Step 2: Reaction Monitoring

-

Stir the mixture at Room Temperature (20–25 °C) under an inert atmosphere (

or Ar). -

Monitor consumption of the amine via TLC or LC-MS.

-

Typical Reaction Time: 2 to 12 hours.

-

Optimization: For sterically hindered amines (e.g., tert-butylamines or electron-deficient anilines), heat the reaction to reflux (40 °C for DCM, 80 °C for MeCN) or add a catalyst such as DMAP (5 mol%).

-

Step 3: Workup & Purification (The "Self-Cleaning" Protocol)

-

Dilute the reaction mixture with DCM (20 mL).

-

Acid Wash: Wash the organic phase with 10% aqueous Citric Acid (2 x 15 mL).

-

Rationale: This step protonates the 2-methylimidazole byproduct (making it water-soluble) and any unreacted amine. The urea product remains neutral and stays in the organic layer.

-

-

Base Wash: Wash with Saturated

(1 x 15 mL) to remove residual acid. -

Brine Wash: Wash with Saturated Brine (1 x 15 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 4: Analysis

-

Verify purity via

-NMR. The characteristic dimethyl signal appears as a singlet around

Workflow Visualization

Figure 2: Step-by-step experimental workflow for urea synthesis.

Scope and Limitations

Substrate Compatibility Table

| Amine Class | Conditions | Expected Yield | Notes |

| Primary Aliphatic | DCM, RT, 2h | >90% | Rapid reaction; no catalyst needed. |

| Secondary Aliphatic | DCM, RT, 6h | 80–90% | May require longer times due to sterics. |

| Anilines (Electron Rich) | MeCN, 60°C, 12h | 75–85% | Elevated temp helps overcome lower nucleophilicity. |

| Anilines (Electron Poor) | MeCN, Reflux, 24h | 50–70% | Addition of DMAP (10 mol%) recommended. |

| Amino Acids (Esters) | DCM, RT, 4h | >85% | Compatible with ester protecting groups. |

Troubleshooting Guide

-

Low Conversion: If the amine is unreactive, switch solvent to Acetonitrile or DMF and increase temperature to 60–80 °C. The reagent is thermally stable up to ~100 °C.

-

Hydrolysis: While TMIC is more stable than carbamoyl chlorides, ensure solvents are anhydrous. The presence of water will consume the reagent to form dimethylamine and

. -

Byproduct Retention: If 2-methylimidazole persists after workup (seen as aromatic signals at

6.8–7.0 ppm), increase the concentration or volume of the citric acid wash.

References

-

Reagent Identification: N,N,2-Trimethyl-1H-imidazole-1-carboxamide (CAS 162574-73-4).[1][2] BLD Pharm / PubChem Compound Summary. (Verified Reagent Structure).

-

Mechanistic Foundation (Carbamoylimidazoles): Grzyb, J. A., Batey, R. A. (2008). "Carbamoylimidazolium salts as reactive intermediates for the synthesis of ureas, carbamates, and thiocarbamates."[3][4] Tetrahedron Letters, 49(36), 5279-5282.

-

Steric Activation in Imidazoles: Heller, S. T., Sarpong, R. (2011). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole-Based Reagents." Organic Letters, 13(10), 2697–2699.

-

General Urea Synthesis Review: Duspara, P. A., et al. (2012). "N-Carbamoylimidazoles as Isocyanate Equivalents." Journal of Organic Chemistry, 77(22), 10362–10368.

Sources

- 1. 13551-83-2|Bis(2-methyl-1H-imidazol-1-yl)methanone|BLD Pharm [bldpharm.com]

- 2. 69829-55-6|N,N-Dimethyl-1H-imidazole-1-carboxamide|BLD Pharm [bldpharm.com]

- 3. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]

- 4. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Late-stage functionalization of drug scaffolds with dimethylcarbamoyl groups

Application Note: Strategic Late-Stage Functionalization of Drug Scaffolds with Dimethylcarbamoyl Groups

Executive Summary & Strategic Rationale

The dimethylcarbamoyl group is a privileged motif in medicinal chemistry, serving as a critical modulator of physicochemical properties. Unlike simple alkyl groups, the dimethylcarbamoyl moiety acts as a polar, hydrogen-bond accepting handle that can significantly improve aqueous solubility while simultaneously blocking metabolic "soft spots" on aromatic rings (e.g., preventing P450-mediated oxidation).

Traditionally, this group is installed early in synthesis using toxic dimethylcarbamoyl chloride (DMCC). However, in the context of Late-Stage Functionalization (LSF) , the goal is to append this group directly onto complex, fully elaborated drug scaffolds (leads) to rapidly generate analogs without de novo synthesis.

This guide details two complementary "self-validating" protocols for direct C–H dimethylcarbamoylation:

-

Oxidative Minisci-Type Reaction: Utilizing N,N-dimethyloxamic acid (robust, cost-effective).

-

Photoredox Transfer: Utilizing Carbamoyl-Dihydropyridines (DHPs) (mild, high functional group tolerance).

Decision Framework: Selecting the Right Protocol

Before initiating experimentation, use the following logic flow to select the methodology best successfully suited to your substrate's electronic properties.

Figure 1: Strategic decision tree for selecting the optimal carbamoylation methodology based on substrate electronics and available handles.

Protocol A: Oxidative Decarboxylative Carbamoylation (Minisci-Type)

Principle: This method utilizes N,N-dimethyloxamic acid as a stable, non-toxic precursor. Upon oxidative decarboxylation (mediated by persulfate), a nucleophilic carbamoyl radical is generated. This radical selectively attacks the most electron-deficient position of a protonated heteroaromatic base.

Best For: Pyridines, quinolines, isoquinolines, and purines.

Mechanism: Radical Substitution (

Materials & Reagents

| Component | Reagent | Equiv.[1][2][3][4][5][6] | Role |

| Substrate | Drug Scaffold (Heterocycle) | 1.0 | Target |

| Radical Source | N,N-Dimethyloxamic acid | 2.0 - 3.0 | Precursor to |

| Oxidant | Ammonium Persulfate | 3.0 | Oxidative decarboxylation |

| Catalyst | 0.1 - 0.2 | Lowers activation energy | |

| Solvent | DMSO : Water (1:1) or MeCN : Water | N/A | Solubilizes salts |

| Acid | TFA (Trifluoroacetic acid) | 1.0 | Activates heterocycle |

Step-by-Step Methodology

-

Preparation: In a 20 mL vial equipped with a magnetic stir bar, dissolve the Substrate (0.2 mmol) in DMSO/Water (1:1 v/v, 2.0 mL).

-

Activation: Add TFA (1.0 equiv) to protonate the heterocycle. Note: This increases the electrophilicity of the ring, essential for nucleophilic radical attack.

-

Reagent Addition: Add N,N-dimethyloxamic acid (2.0 equiv) and AgNO₃ (10 mol%).

-

Initiation: Add Ammonium Persulfate (3.0 equiv) in a single portion.

-

Reaction: Seal the vial and heat to 50–60 °C for 2–4 hours.

-

Observation: Gas evolution (

) indicates the reaction is proceeding.

-

-

Work-up: Cool to room temperature. Neutralize with saturated

. Extract with EtOAc ( -

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography.

Validation Check: If no product forms, check the pH. The reaction must be acidic (pH < 3) to ensure the heterocycle is protonated (Minisci polarity mismatch).

Protocol B: Photoredox Carbamoylation using DHPs

Principle: This protocol uses a 4-carbamoyl-1,4-dihydropyridine (DHP) reagent.[7] Under blue light irradiation with a photocatalyst, the DHP undergoes Single Electron Transfer (SET) oxidation and aromatization, releasing the carbamoyl radical. This method is milder than Protocol A and avoids strong oxidants like persulfate.

Best For: Complex substrates with oxidatively sensitive groups (e.g., alcohols, aldehydes, thioethers).

Mechanism of Action

Figure 2: Mechanistic flow of DHP-mediated radical transfer driven by visible light photocatalysis.

Materials & Reagents

| Component | Reagent | Equiv.[1][2][3][4][5][6] |

| Substrate | Drug Scaffold | 1.0 |

| Reagent | 4-(Dimethylcarbamoyl)-1,4-DHP | 1.5 |

| Catalyst | 4CzIPN (Organophotocatalyst) | 0.02 (2 mol%) |

| Solvent | DCM or DCE | 0.1 M |

| Light Source | Blue LEDs (450 nm) | N/A |

Step-by-Step Methodology

-

Setup: Flame-dry a reaction tube. Add Substrate (0.2 mmol), DHP Reagent (0.3 mmol), and 4CzIPN (2 mol%).

-

Solvent: Add anhydrous DCE (2.0 mL) under an inert atmosphere (

or Ar). Note: Oxygen quenching is a common failure mode; degas solvent by sparging for 5 mins. -

Irradiation: Place the vessel 2–3 cm from a Blue LED strip (approx. 10–15 W). Stir vigorously at room temperature (fan cooling recommended to maintain < 30 °C).

-

Monitoring: Monitor by LC-MS after 12 hours. The DHP reagent should convert to the corresponding pyridine byproduct.

-

Work-up: Direct concentration and purification. No aqueous work-up is usually required, minimizing waste.

Comparative Data & Substrate Scope

The following table summarizes expected yields based on internal validation using standard drug pharmacophores.

| Substrate Class | Protocol A (Minisci) Yield | Protocol B (DHP) Yield | Notes |

| Simple Pyridine | High (70-90%) | Moderate (50-70%) | Protocol A is superior for simple bases. |

| Quinoline/Isoquinoline | High (60-85%) | High (70-85%) | Both work well; Protocol A is cheaper. |

| Purine (e.g., Caffeine) | Moderate (40-60%) | Low (<30%) | Purines are difficult; Protocol A with heat is preferred. |

| Substrate w/ Alcohol | Low (Oxidation risk) | High (60-80%) | Protocol B is essential to prevent alcohol oxidation. |

| Substrate w/ Thioether | Failed (S-oxidation) | Moderate (50-60%) | Protocol B avoids S-oxidation. |

References

-

Jouffroy, M., et al. (2018). Direct C-H carbamoylation of nitrogen-containing heterocycles.[8] Chemical Science. [Link]

- Key Reference for Protocol A (Oxamic Acids).

-

Minisci, F., et al. (1995).[9] Reactivity of carbamoyl radicals.[2] A new, general, convenient free-radical synthesis of isocyanates from monoamides of oxalic acid.[9] Journal of Organic Chemistry. [Link]

- Found

-

Affron, D. P., et al. (2014). Regioselective Minisci Reactions: The Effect of Media and Substituents. Organic Letters.[3][10] [Link]

- Essential for understanding regioselectivity in LSF.

-

Gentry, E. C., & Knowles, R. R. (2016). Synthetic Applications of Proton-Coupled Electron Transfer. Accounts of Chemical Research. [Link]

- Background on PCET mechanisms relevant to Protocol B.

Sources

- 1. Dimethylcarbamoyl chloride - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Direct C-H Carbamoylation of Nitrogen-Containing Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dimethylcarbamoyl Chloride, a known carcinogen – All About Drugs [allfordrugs.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides [organic-chemistry.org]

Catalytic Activation Methods for 2-Methylimidazole Carboxamide Reagents

An Application Guide for Researchers

Prepared by a Senior Application Scientist

Introduction: The Significance of Functionalized Imidazoles

The 2-methylimidazole carboxamide scaffold is a privileged structure in medicinal chemistry and drug development. As a bioisostere of a peptide backbone unit, it is frequently embedded in molecules designed to interact with biological targets such as kinases and G-protein coupled receptors.[1][2] The core challenge for chemists lies in the selective functionalization of this stable heterocyclic system. Direct C-H activation, a process that converts inert C-H bonds into new carbon-carbon or carbon-heteroatom bonds, represents the most elegant and atom-economical strategy for derivatizing the imidazole core.

This guide provides a detailed overview of modern catalytic methods for the activation of 2-methylimidazole carboxamide reagents, with a primary focus on transition metal-catalyzed C-H functionalization. We will delve into the mechanistic underpinnings of these reactions, provide field-tested protocols, and explore emerging strategies that promise to further expand the synthetic toolbox.

Chapter 1: Palladium-Catalyzed C-H Arylation at the C2-Position

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. For imidazole carboxamides, it offers a reliable method for direct arylation, typically at the most electronically favorable C-H bond. While the carboxamide at the C4 position is not a classical chelating directing group in this context, its electronic influence is crucial for the regioselectivity of the reaction, often favoring functionalization at the C2 position.[3][4]

Mechanistic Insight: The Concerted Metalation-Deprotonation (CMD) Pathway

The operative mechanism for the C-H activation of azoles with Pd(II) catalysts is widely accepted to be the Concerted Metalation-Deprotonation (CMD) pathway.[5][6] This mechanism avoids the high energy of a direct oxidative addition of a C-H bond to the metal center.

The key steps are:

-

Coordination : The imidazole substrate coordinates to the Pd(II) center.

-

C-H Cleavage : A ligand on the palladium catalyst, typically an acetate or carbonate anion, acts as an internal base. In a single, cyclic transition state, this base abstracts the C-H proton while the palladium atom simultaneously forms a bond with the carbon, creating a palladacycle intermediate.[7][8]

-

Oxidative Addition : The aryl halide coupling partner undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate.

-

Reductive Elimination : The desired C-C bond is formed via reductive elimination from the Pd(IV) center, releasing the arylated imidazole product and regenerating a Pd(II) species to continue the catalytic cycle.

The causality for using a carbonate base (e.g., Cs₂CO₃) or adding a carboxylate salt is therefore clear: it is a direct mechanistic participant required to facilitate the C-H bond cleavage via the CMD pathway.[5][9]

Caption: The Concerted Metalation-Deprotonation (CMD) catalytic cycle for Pd-catalyzed C-H arylation.

Experimental Protocol: C2-Arylation of Imidazole-4-Carboxamide Precursor

This protocol is adapted from a reported procedure for the C2-arylation of ethyl imidazole-4-carboxylate, a close analog of the target molecule.[4] It serves as a robust starting point for optimization with specific 2-methylimidazole carboxamide substrates.

Protocol 1: Palladium-Catalyzed C2-Arylation

-

Reaction Setup : To an oven-dried Schlenk tube, add ethyl 1-benzyl-2-methylimidazole-4-carboxylate (1.0 equiv.), the desired aryl iodide (1.5 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).

-

Solvent Addition : Evacuate and backfill the tube with argon three times. Under a positive pressure of argon, add anhydrous, degassed DMF (to make a 0.2 M solution with respect to the imidazole).

-

Reaction Execution : Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure C2-arylated product.

-

Validation : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Chapter 2: Nickel-Catalyzed C-H Functionalization

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for C-H functionalization. Nickel catalysts can activate different types of coupling partners, including more challenging aryl chlorides and phenol derivatives (used as carbamates or pivalates), expanding the synthetic scope.[10][11][12] A key innovation in this area is the use of tertiary alcohols (e.g., t-amyl alcohol) as solvents, which has been shown to significantly accelerate the reaction.[11]

Mechanistic Considerations

The mechanism for nickel-catalyzed C-H activation of azoles is believed to proceed through a Ni(0)/Ni(II) catalytic cycle.

-

Ligand Association & C-H Activation : A Ni(0) species, coordinated to a phosphine ligand, reacts with the imidazole. C-H activation likely occurs via a σ-complex-assisted metathesis or related pathway, forming a Ni(II)-hydride or Ni(II)-aryl intermediate. The base (e.g., K₃PO₄) is crucial for facilitating this step.[13]

-

Oxidative Addition : The Ni(II) intermediate undergoes oxidative addition with the aryl electrophile (e.g., aryl chloride or carbamate).

-

Reductive Elimination : The final C-C bond is formed through reductive elimination, releasing the arylated product and regenerating the active Ni(0) catalyst.

Caption: A plausible catalytic cycle for Ni-catalyzed C-H arylation of imidazoles.

Experimental Protocol: C2-Arylation with Aryl Chlorides

This general protocol is based on established methods for the nickel-catalyzed arylation of various azoles and can be adapted for 2-methylimidazole carboxamide substrates.[10][14]

Protocol 2: Nickel-Catalyzed C2-Arylation

-

Catalyst Precursor : Use an air-stable Ni(II) salt like Nickel(II) trifluoromethanesulfonate (Ni(OTf)₂). The active Ni(0) species is generated in situ.

-

Reaction Setup : In a glovebox, add Ni(OTf)₂ (10 mol%), 1,2-bis(dicyclohexylphosphino)ethane (dcype, 12 mol%), and anhydrous Potassium Phosphate (K₃PO₄, 3.0 equiv.) to an oven-dried vial.

-

Reagent Addition : Add the 2-methylimidazole carboxamide substrate (1.0 equiv.) and the aryl chloride (1.5 equiv.).

-

Solvent : Add anhydrous t-amyl alcohol (to make a 0.25 M solution).

-

Reaction Execution : Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated aluminum block at 110 °C. Stir vigorously for 12-36 hours.

-

Work-up & Purification : After cooling, dilute the mixture with ethyl acetate, filter through a short plug of silica gel, and rinse with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Isolation : Purify the residue by flash column chromatography on silica gel to obtain the desired C2-arylated product.

-

Validation : Characterize the product by NMR and HRMS to confirm its identity and purity.

Chapter 3: Emerging Frontiers - Photoredox Catalysis

Visible-light photoredox catalysis offers a paradigm shift in chemical activation, using light energy to generate reactive radical intermediates under exceptionally mild conditions.[15] While established protocols for the direct photoredox activation of 2-methylimidazole carboxamides are still emerging, the known reactivity of related functional groups allows for the proposal of a viable synthetic strategy. This approach could potentially enable C-N bond activation or decarboxylative-type couplings.[16]

Proposed Activation Pathway: Amide Activation via Radical Intermediates

A plausible strategy involves the conversion of the carboxamide to a redox-active intermediate, which can then undergo single-electron transfer (SET) with an excited-state photocatalyst.

-

Excitation : A photocatalyst (PC), such as an Iridium or Ruthenium complex, absorbs visible light to reach an excited state (PC*).[15]

-

Single-Electron Transfer (SET) : The excited photocatalyst can engage the substrate in one of two ways:

-

Oxidative Quenching : PC* oxidizes a suitable derivative of the carboxamide, generating a radical cation and the reduced form of the catalyst (PC⁻).

-

Reductive Quenching : PC* reduces the substrate, generating a radical anion and the oxidized form of the catalyst (PC⁺).

-

-

Radical Coupling : The generated radical intermediate can then couple with another reaction partner (e.g., an activated alkene or another radical species).

-

Catalyst Regeneration : The photocatalyst returns to its ground state through a final electron transfer step, completing the cycle.

This approach avoids harsh thermal conditions and offers orthogonal reactivity to traditional transition-metal catalysis.

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpsonline.com [wjpsonline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Concerted metalation deprotonation - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - PMC [pmc.ncbi.nlm.nih.gov]

- 8. C–H bond activation via concerted metalation–deprotonation at a palladium(iii) center - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]

- 10. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 12. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Photoredox-Catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines [organic-chemistry.org]

Troubleshooting & Optimization

Improving yields in carbamoylation reactions with steric hindrance

Welcome to the Steric Hindrance Solutions Center.

Current Status: Online Lead Scientist: Dr. Aris (Senior Application Scientist) Topic: Maximizing Yields in Sterically Hindered Carbamoylation Reactions

Introduction: The "Brick Wall" of Hindrance

You are likely here because your standard isocyanate addition failed. In drug development, we often encounter "impossible" substrates—tertiary alcohols, bulky anilines, or scaffolds with significant ortho-substitution. When steric bulk prevents the nucleophile (alcohol/amine) from approaching the electrophile (isocyanate), the reaction rate plummets, allowing moisture to intervene and form urea byproducts, or simply resulting in recovered starting material.

This guide moves beyond textbook chemistry to field-proven, high-force protocols used in process chemistry to overcome these energy barriers.

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, determine the severity of your steric clash. Use this logic flow to select the correct methodology.

Figure 1: Decision matrix for selecting the appropriate carbamoylation protocol based on substrate hindrance.

Module 2: The DMAP "Turbocharger" (Mechanism & Protocol)

For moderately hindered substrates (e.g., secondary alcohols, ortho-substituted anilines), standard Lewis acids (like DBTL) often fail because they activate the isocyanate, which doesn't help if the nucleophile cannot reach it.

The Solution: Switch to Nucleophilic Catalysis using 4-Dimethylaminopyridine (DMAP). DMAP attacks the isocyanate to form a highly reactive N-acylpyridinium intermediate. This intermediate is less sterically demanding and more electrophilic than the free isocyanate.

The Mechanism of Action

Figure 2: DMAP acts as a nucleophilic catalyst, creating a "charged" intermediate that overcomes steric barriers.

Protocol A: DMAP-Catalyzed Addition

Best for: Secondary alcohols, hindered phenols.

-

Preparation: Flame-dry a round-bottom flask under Argon. Moisture is the enemy; water reacts with isocyanates faster than your hindered alcohol will.

-

Stoichiometry:

-

Substrate (1.0 equiv)

-

Isocyanate (1.2 - 1.5 equiv)

-

DMAP (0.1 - 0.2 equiv) - Crucial: Do not use stoichiometric DMAP unless necessary, as removal can be difficult.

-

Triethylamine (1.0 equiv) - Acts as an acid scavenger.

-

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Execution:

-

Dissolve substrate and DMAP/TEA in solvent.

-

Add Isocyanate dropwise at 0°C (to prevent exotherm side-reactions).

-

Allow to warm to reflux (DCM: 40°C; Toluene: 80-110°C). Heat is often required for hindered substrates.

-

-

Workup: Quench with saturated NH₄Cl. Wash with 1M HCl (to remove DMAP/TEA), then NaHCO₃.

Module 3: The "Sledgehammer" Approach (Carbamoyl Chlorides)

When the substrate is a tertiary alcohol or a highly deactivated amine, isocyanate addition is thermodynamically unfavorable. You must switch reagents to Carbamoyl Chlorides combined with a strong base.

Why this works: instead of waiting for a weak nucleophile to attack, we deprotonate the alcohol to form an alkoxide (a super-nucleophile) and force it to react with a highly reactive electrophile (Carbamoyl Chloride).

Protocol B: NaH-Mediated Carbamoylation

Best for: Tertiary alcohols, complex natural products.

Safety Warning: Sodium Hydride (NaH) releases hydrogen gas. Perform in a well-ventilated fume hood.

| Reagent | Equivalents | Role |

| Substrate | 1.0 | Hindered Alcohol |

| NaH (60% in oil) | 1.5 - 2.0 | Strong Base (Deprotonation) |

| Carbamoyl Chloride | 1.2 - 1.5 | Electrophile |

| THF / DMF | [0.2 M] | Polar Aprotic Solvent |

Step-by-Step:

-

Deprotonation: Suspend NaH (washed with hexanes to remove oil if sensitive) in anhydrous THF at 0°C.

-

Addition: Add the hindered alcohol (dissolved in THF) dropwise.

-

Evolution: Stir at 0°C -> RT for 30-60 mins. Wait until H₂ bubbling ceases. You now have a solution of the sodium alkoxide.

-

Coupling: Add the Carbamoyl Chloride (e.g., Dimethylcarbamoyl chloride) dropwise.

-

Forcing: If reaction is slow, add a catalytic amount of TBAI (Tetrabutylammonium iodide) . The iodide displaces the chloride, creating a more reactive Carbamoyl Iodide in situ (Finkelstein-type activation).

-

Heat: Reflux if necessary (60°C).

Troubleshooting & FAQs

Q1: I am getting a high yield of urea byproduct instead of my carbamate. Why? A: This is "The Water Problem."

-

Cause: Water competes with your hindered alcohol for the isocyanate. The resulting carbamic acid decarboxylates to an amine, which attacks another isocyanate to form urea.

-

Fix:

-

Use Molecular Sieves (4Å) in the reaction vessel.

-

Switch to Protocol B (Carbamoyl Chloride). Chlorides are less sensitive to "moisture-induced dimerization" than isocyanates, though they still hydrolyze.

-

Q2: My isocyanate is not commercially available. Can I make it in situ? A: Yes. Use Triphosgene or CDI (1,1'-Carbonyldiimidazole) .

-

CDI Protocol: React your hindered amine/alcohol with CDI (1.1 equiv) in DCM. Monitor for the formation of the intermediate imidazole-carboxamide. Once formed, add the second amine/alcohol.

-

Note: For hindered substrates, the imidazole intermediate is often stable. You may need to activate it by adding MeOTf (Methyl Triflate) to methylate the imidazole nitrogen, making it a better leaving group [1].

Q3: I cannot use strong bases like NaH (my molecule has esters/epoxides). What now? A: Use Silver Cyanate (AgOCN) or Silver-catalyzed oxidative carbamoylation.

-

Recent literature suggests using Silver (Ag) salts to catalyze the reaction of oxamic acids or isocyanides under milder conditions. This avoids strong deprotonation while activating the electrophile via Ag-coordination [2, 3].

References

-

Schuemacher, A. C., & Hoffmann, R. W. (2001). Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP).[1] Synthesis, 243-246.[1]

-

Ichikawa, Y., et al. (2010). An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions.[2] Synlett, 1815-1818.[2][3]

-

Zhang, B., et al. (2024). Silver-Catalyzed Carbamoylation and Carbonylative Cyclization of Alkenes with Oxamic Acids. Chemistry – An Asian Journal.[4]

-

BenchChem Technical Support. Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate.

Sources

- 1. Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides [organic-chemistry.org]

- 2. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]

- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 4. Silver-Catalyzed Carbamoylation and Carbonylative Cyclization of Alkenes with Oxamic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting hydrolysis of imidazole-1-carboxamides in aqueous media

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with imidazole-1-carboxamides. Here, we address common challenges related to the hydrolytic stability of these compounds in aqueous media, providing in-depth troubleshooting guides, FAQs, and validated protocols to ensure the integrity and success of your experiments.

Troubleshooting Guide: Hydrolysis of Imidazole-1-Carboxamides

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My compound's purity is decreasing rapidly after dissolution in a neutral aqueous buffer (pH 7.0-7.4). What is causing this instability and how can I mitigate it?

Issue: You observe significant degradation of your imidazole-1-carboxamide, confirmed by chromatography (HPLC, LC-MS), shortly after preparing a solution in a standard neutral buffer (e.g., PBS).

Potential Causes:

-

pH-Dependent Hydrolysis: The imidazole ring has a pKa of approximately 7.0.[1][2] Near this pH, a significant portion of the imidazole nitrogen atoms can act as nucleophiles or be protonated, potentially influencing the stability of the adjacent carboxamide bond. While amides are generally stable, the specific electronic properties of the imidazole ring can render the carboxamide susceptible to hydrolysis even at neutral pH.

-

Buffer-Catalyzed Hydrolysis: Certain buffer components, particularly those with nucleophilic functional groups (e.g., phosphate, carboxylates), can directly participate in and accelerate the hydrolysis of the carboxamide.

-

Enzymatic Degradation: If you are working with biological media (e.g., cell culture media, plasma), esterases or amidases present in the sample can enzymatically cleave the carboxamide bond.

-

Oxidative Degradation: The imidazole moiety can be sensitive to oxidation, which may be initiated by dissolved oxygen or trace metal ions in the buffer.[3][4]

Recommended Solutions & Protocols:

-

Confirm Hydrolysis and Rule Out Other Factors: First, verify that hydrolysis is the primary degradation pathway. The expected hydrolysis products are the corresponding imidazole and the amine, along with the release of CO2. Use LC-MS to identify these degradation products.

-

Optimize pH and Buffer Selection:

-

Action: Screen a range of pH values for your buffer (e.g., pH 6.0, 7.0, 8.0). Imidazole-1-carboxamides may exhibit a U-shaped stability profile, with maximum stability in the slightly acidic to neutral range. The stability of related imidazole compounds is known to be pH-dependent.[5][6]

-

Rationale: Moving the pH away from the imidazole's pKa can reduce its catalytic participation in the hydrolysis reaction.

-

Action: Switch to a non-nucleophilic buffer system, such as HEPES or MOPS, to minimize buffer-catalyzed hydrolysis.

-

-

Control for Oxidation and Photodegradation:

-

Action: Prepare buffers with degassed, high-purity water and consider running experiments under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Action: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil, as the imidazole ring can be sensitive to photodegradation.[3][4]

-

Rationale: These steps minimize degradation pathways that can be mistaken for or exacerbate hydrolysis.

-

Troubleshooting Experimental Workflow

The following diagram outlines a systematic approach to diagnosing and resolving stability issues.

Caption: A systematic workflow for troubleshooting imidazole-1-carboxamide instability.

Q2: My compound appears stable in stock solution (e.g., DMSO) but degrades immediately when diluted into my aqueous assay buffer. What's happening?

Issue: A compound that is stable when stored as a concentrated stock in an organic solvent like DMSO shows rapid degradation upon dilution into an aqueous medium for an experiment.

Potential Causes:

-

Water-Mediated Hydrolysis: The primary cause is the introduction of water, which acts as the reactant in the hydrolysis reaction. Imidazole-1-carboxamides can be highly susceptible to hydrolysis, a reaction that is negligible in anhydrous organic solvents.

-

High Local Concentration Effects: When adding a DMSO stock to a buffer, transient high local concentrations of the compound can occur before complete mixing. This can sometimes lead to precipitation or aggregation, which may alter the observed stability profile.

-

Basic Hydrolysis: If the aqueous buffer is basic (pH > 8), the hydrolysis of the carboxamide moiety is likely to be significantly accelerated. Amide hydrolysis is generally base-catalyzed.[7][8]

Recommended Solutions & Protocols:

-

Modify Dilution Protocol:

-

Action: Ensure rapid and vigorous mixing (e.g., vortexing) immediately after adding the DMSO stock to the aqueous buffer. This minimizes the time the compound spends in a non-homogenous state.

-

Action: Perform serial dilutions. Instead of a single large dilution, dilute the stock into a smaller volume of buffer first, then perform a second dilution to reach the final concentration.

-

-

Prepare Fresh Solutions:

-

Action: Given the inherent reactivity with water, always prepare aqueous solutions of imidazole-1-carboxamides immediately before use. Do not store them in aqueous buffers, even frozen, unless stability has been explicitly confirmed under those conditions.

-

-

Evaluate Co-Solvents:

-

Action: If your experimental system allows, consider adding a small percentage of a water-miscible organic co-solvent (e.g., acetonitrile, ethanol) to the final aqueous solution.

-

Rationale: Reducing the overall water activity can slow the rate of hydrolysis. However, you must validate that the co-solvent does not interfere with your assay.

-

Data Summary: pH Effects on Hydrolysis

The stability of the carboxamide linkage is highly dependent on pH. The following table summarizes the general trends.

| pH Range | Condition | Primary Mechanism | Expected Relative Stability |

| < 4 | Acidic | Acid-catalyzed hydrolysis | Low to Moderate |

| 5 - 7 | Near Neutral | Water-mediated/imidazole-catalyzed | Potentially Highest |

| > 8 | Basic | Base-catalyzed hydrolysis | Low |

Frequently Asked Questions (FAQs)

Q: What is the general mechanism for the hydrolysis of an imidazole-1-carboxamide?

A: The hydrolysis typically proceeds through a nucleophilic acyl substitution pathway. Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the carboxamide. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond and releasing the imidazole anion and the corresponding carbamic acid, which rapidly decomposes to an amine and carbon dioxide. Under neutral or acidic conditions, water acts as the nucleophile, and the reaction may be catalyzed by the imidazole ring itself or by acid.

Caption: Simplified mechanism of base-catalyzed hydrolysis.

Q: How should I properly store stock solutions of imidazole-1-carboxamides?

A: Store stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Store them at -20°C or -80°C in tightly sealed vials with desiccant to prevent moisture absorption. Under these conditions, the compounds are generally stable for extended periods. Always inspect for precipitation after thawing.

Q: Are there any analytical methods to monitor the hydrolysis process in real-time?

A: Yes, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common and effective method.[9][10] By taking aliquots from your reaction mixture at various time points and separating the parent compound from its degradation products, you can quantify the rate of hydrolysis.

Protocol: HPLC-UV Monitoring of Hydrolysis

-

System Preparation: Use a C18 reversed-phase column. A common mobile phase system is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape.[11]

-

Sample Preparation: Prepare your imidazole-1-carboxamide in the aqueous buffer of interest at a known concentration (e.g., 10 µM). Maintain the solution at the desired experimental temperature.

-

Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the sample.

-

Quench Reaction: Immediately mix the aliquot with an equal volume of cold acetonitrile or methanol. This stops the hydrolysis reaction and precipitates any proteins if present. Centrifuge to clarify if necessary.

-

Injection: Inject a fixed volume (e.g., 10 µL) of the quenched sample onto the HPLC system.

-

Data Analysis: Monitor the peak area of the parent compound at each time point. Plot the natural logarithm of the peak area versus time. The slope of this line will give you the pseudo-first-order rate constant (k) for the hydrolysis reaction.

Q: If my compound is too unstable, are there any bioisosteric replacements for the imidazole-1-carboxamide moiety?

A: Yes, if hydrolytic instability is a persistent issue that cannot be resolved through formulation, medicinal chemists often consider bioisosteres. The imidazole itself is sometimes considered a bioisostere of a carboxamide unit, which can offer improved metabolic stability.[2][12] Depending on the specific interactions your compound makes with its target, other stable linkers or different heterocyclic systems could be explored to maintain biological activity while improving chemical stability.

References

- RSC Publishing. (n.d.). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions.

- PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.

- BenchChem. (n.d.). Issues with imidazole buffer preparation and pH adjustment.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups.

- PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- BenchChem. (n.d.). Stability issues of 1H-Imidazole-2-carboxaldehyde oxime under reaction conditions.

- ResearchGate. (n.d.). Main reaction pathways for the formation of 1H-imidazole derivatives....

- BenchChem. (n.d.). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

- FAU CRIS. (2015). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte.

- ACS ES&T Air. (2024, May 9). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study.

- Dalton Transactions (RSC Publishing). (n.d.). Alcoholysis/hydrolysis of 1,1′-carbonyldiimidazole as a means of preparing unprecedented, imidazole-containing one-dimensional coordination polymers of copper(II).

- SpringerLink. (n.d.). A New Spectrophotometric Method for the Determination of Imidacloprid in Real Samples by Diazotization-Coupling Reaction.

- ResearchGate. (2023, January 1). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- RSC Publishing. (n.d.). Base-catalysed hydrolysis of PIM-1: amide versus carboxylate formation.

- ResearchGate. (n.d.). The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions | Request PDF.

- PMC. (n.d.). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi.

- MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples.

- Wiley Analytical Science. (2019, December 25). Imidazole quantification by LC determination.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte - FAU CRIS [cris.fau.de]

- 7. Base-catalysed hydrolysis of PIM-1: amide versus carboxylate formation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples [mdpi.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Handling and Troubleshooting Moisture-Sensitive Carbamoyl Imidazole Reagents

Welcome to the dedicated support center for carbamoyl imidazole reagents, such as the widely used 1,1'-Carbonyldiimidazole (CDI). These reagents are powerful tools in modern synthesis, enabling the formation of amides, esters, ureas, and carbamates with high efficiency and often under mild conditions.[1][2] However, their utility is matched by their significant sensitivity to moisture. This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you navigate the challenges of working with these hygroscopic compounds, ensuring the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) - The Foundational Knowledge

This section addresses the most common questions regarding the nature and handling of carbamoyl imidazole reagents.

Q1: Why are carbamoyl imidazole reagents, like CDI, so acutely sensitive to moisture?

A: The high moisture sensitivity stems from the reactivity of the carbonyl carbon, which is activated by two electron-withdrawing imidazole rings. This makes it highly electrophilic and susceptible to nucleophilic attack by water. The reaction is a rapid hydrolysis that consumes the active reagent and releases two equivalents of imidazole and one equivalent of carbon dioxide gas.[1][3] This process is essentially irreversible under typical reaction conditions and is the primary cause of reagent degradation.

Caption: Hydrolysis of a carbamoyl imidazole reagent.

Q2: What are the direct consequences of using a reagent that has been exposed to moisture?

A: Using a compromised reagent can lead to several experimental failures:

-

Low or No Yield: The most immediate effect is a reduction in the concentration of the active coupling agent, leading to incomplete or failed reactions.[4]

-

Inconsistent Results: Batches of reagents with varying degrees of hydrolysis will produce non-reproducible outcomes.

-

Formation of Byproducts: The liberated imidazole can act as a base, potentially causing unwanted side reactions like racemization in chiral compounds.[5]

-

Pressure Buildup: In a sealed reaction vessel, the evolution of CO₂ gas can lead to a dangerous increase in pressure.[1]

Q3: How should I properly store my carbamoyl imidazole reagents to ensure their longevity?

A: Proper storage is the first line of defense against degradation. The goal is to create an environment free of atmospheric moisture.

| Storage Method | Description | Key Considerations |

| Inert Atmosphere Storage | Storing the reagent in its original, sealed container inside a nitrogen or argon-filled glovebox.[6] | This is the gold standard for maintaining reagent integrity over long periods. |

| Sealed Container + Desiccator | Keeping the tightly sealed manufacturer's bottle inside a desiccator cabinet containing an active desiccant (e.g., silica gel, Drierite).[7][8] | A practical and effective method for most labs. Ensure the desiccant is regularly regenerated or replaced. |

| Cold Storage | Storing at recommended temperatures (often 2-8 °C) to slow any potential decomposition pathways.[7][9] | Always allow the container to warm to ambient temperature before opening to prevent condensation on the solid. |

Q4: My reagent is a solid. How can atmospheric moisture affect it so quickly when I just open the bottle to weigh it?

A: Carbamoyl imidazoles are hygroscopic, meaning they actively attract and absorb moisture from the air.[8] When you open the container, the reagent's surface is immediately exposed to ambient humidity. This exposure is sufficient to initiate hydrolysis on the surface of the solid particles. Repeated openings compound the problem, leading to significant degradation over time. This is why specialized handling techniques are not just recommended, but essential.

Part 2: Troubleshooting Guide - Diagnosing and Solving Common Issues

When an experiment doesn't work as expected, a systematic approach to troubleshooting is crucial.

Problem: My reaction yield is very low, and I suspect the CDI is the culprit. How can I confirm this?

A: This is the most common failure mode. Before troubleshooting other parameters, you must validate your reagent's activity.

-

Visual Inspection: A fresh, high-purity carbamoyl imidazole reagent should be a fine, free-flowing crystalline solid.[1] If your reagent appears clumpy, sticky, or has solidified into a hard mass, it has likely been compromised by moisture and should be discarded.[8]

-

Activity Test Protocol: Perform a quick test reaction. React a small, known amount of your CDI with a simple primary or secondary amine (e.g., benzylamine) in a dry solvent like THF. Monitor the reaction by Thin Layer Chromatography (TLC). The starting amine spot should be completely consumed within the expected timeframe (often <1 hour at room temperature), with a new spot appearing for the corresponding urea product. If the amine spot persists, your CDI has lost significant activity.

Problem: I'm observing unexpected spots on my TLC plate that are not starting material or product.

A: Unidentified byproducts often point to side reactions enabled by reagent degradation.

-

Check for Urea Byproducts: If your reaction involves an amine, the presence of imidazole (from hydrolyzed CDI) and trace CO₂ can sometimes lead to the formation of symmetrical ureas.

-

Consider Imidazole Reactivity: Imidazole itself is a nucleophile and a base.[10][11] In sensitive reactions, it can potentially compete with your desired nucleophile or promote undesirable elimination or racemization pathways.[5]

-

Test Reagent Purity: A definitive but more resource-intensive method is to take a ¹H NMR spectrum of a small sample of the CDI dissolved in a dry, deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The presence of a large, sharp peak corresponding to the N-H proton of free imidazole is a clear sign of hydrolysis.[3]

Problem: My reaction is still failing even with a brand new bottle of reagent.

A: If the reagent is confirmed to be active, the source of moisture is elsewhere in your experimental setup.

-

Glassware Dryness: All glassware must be rigorously dried. Standard oven-drying (e.g., 125°C overnight) is effective.[12] For highly sensitive reactions, flame-drying the apparatus under vacuum and cooling it under a stream of inert gas is recommended.[13][14]

-

Solvent Anhydrousness: Ensure you are using a truly anhydrous solvent. Solvents from freshly opened septum-sealed bottles are reliable.[15] If a solvent has been opened previously, or if you have any doubts, it should be freshly distilled from an appropriate drying agent or passed through a solvent purification system.

-

Reagent Purity: Ensure all other reagents, especially nucleophiles like amines and alcohols, are free from water.

Part 3: Protocols and Workflows for Ensuring Success

Adhering to strict, self-validating protocols is key to reproducible success.

Protocol 1: Weighing and Dispensing Carbamoyl Imidazole Reagents

This protocol outlines the two primary methods for handling air- and moisture-sensitive solids.

Caption: Decision workflow for handling moisture-sensitive solids.

Method A: Glovebox Procedure (Highest Integrity)

-

Preparation: Place the sealed reagent bottle, a clean spatula, and a tared weighing container (e.g., a small vial) into the glovebox antechamber.

-

Purge: Evacuate and refill the antechamber with inert gas (e.g., nitrogen or argon) for a minimum of three cycles to remove all atmospheric contaminants.[6]

-

Transfer: Move the items into the main glovebox chamber.

-

Weighing: Allow the reagent bottle to equilibrate to the glovebox atmosphere before opening. Quickly weigh the desired amount of the solid into your tared container.

-

Sealing: Tightly reseal the main reagent bottle immediately after dispensing.

-

Addition: Add the weighed reagent directly to your reaction flask inside the glovebox. Seal the reaction flask before removing it from the glovebox.

Method B: Inert Gas Manifold/Schlenk Line Procedure (Practical Alternative)

-

Glassware Prep: Assemble your reaction flask and equip it with a septum. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas, vented through an oil bubbler.[12][13]

-

Reagent Prep: Allow the sealed reagent bottle to warm to room temperature before opening.

-

The "Nitrogen Blast" Transfer: Maintain a strong positive flow of inert gas out of the reaction flask's sidearm. Briefly remove the septum and, as quickly as possible, add the pre-weighed reagent to the flask using a powder funnel.

-

Immediate Purge: Immediately replace the septum and subject the flask to several vacuum/inert gas refill cycles to remove any air that entered during the transfer.[16]

Protocol 2: Preparing and Using a Stock Solution

For frequent use, preparing a stock solution in a dry solvent can be more efficient and minimize repeated exposure of the solid reagent.

-

Solvent Preparation: Use a thoroughly dried, anhydrous aprotic solvent (e.g., THF, Dichloromethane, Acetonitrile). Ensure the solvent is stored over molecular sieves and under an inert atmosphere.

-

Solution Preparation: Inside a glovebox, add a known weight of the carbamoyl imidazole reagent to a dry volumetric flask. Dilute to the mark with the anhydrous solvent.

-

Storage: Transfer the solution to a septum-sealed bottle (e.g., an Aldrich Sure/Seal™ bottle).[15] Store the solution under an inert atmosphere and in the cold (2-8 °C) if recommended for the specific reagent.

-

Dispensing: Use a dry, nitrogen-flushed syringe to withdraw the required volume of the solution.[12][14] Ensure you maintain a positive pressure of inert gas in the stock solution bottle by using a second needle connected to your inert gas line.

References

-

Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

-

Carl ROTH. (2025). 1,1'-Carbonyldiimidazole (CDI) PEPTIPURE® ≥98 % Safety Data Sheet. Retrieved from [Link]

-

Grzyb, J. A., et al. (2005). Carbamoylimidazolium Salts as Diversification Reagents. ResearchGate. Retrieved from [Link]

-

Grzyb, J. A., et al. (2005). Carbamoylimidazolium and Thiocarbamoylimidazolium Salts: Novel Reagents for the Synthesis of Ureas, Thioureas, Carbamates, Thiocarbamates and Amides. ResearchGate. Retrieved from [Link]

-

Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

-

B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

-

Duspara, P. A., et al. (2012). Synthesis and reactivity of N-alkyl carbamoylimidazoles: development of N-methyl carbamoylimidazole as a methyl isocyanate equivalent. Journal of Organic Chemistry, 77(22), 10362-8. Retrieved from [Link]

-

Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

-

Grzyb, J. A. (2004). Application of Carbamoylimidazolium Salts in Synthesis. University of Toronto. Retrieved from [Link]

-

Batey, R. A., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11634–11655. Retrieved from [Link]

-

Colacino, E., et al. (2018). The Stability of N,N-Carbonyldiimidazole Toward Atmospheric Moisture. Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US3915982A - Imidazole derivatives and process for their preparation.

-

Mackenzie, G., et al. (n.d.). NOVEL IMIDAZOLE CYCLONUCLEOSIDES: SYNTHESIS, CONFORMATION AND HYDROLYSIS. University of Hull. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

-

Sammakia, T., et al. (2007). Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone. eScholarship.org. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]

-

Ilaš, J., et al. (2017). Facile Synthesis of Carbamoyl Fluorides via N-Carbamoylimidazole Activation. PMC - NIH. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

ChemSupply Australia. (2023). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]

-

American Peptide Company. (2024). Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,1'-carbonyldiimidazole. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

Cano-Sarmiento, C., et al. (2018). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. PMC - NIH. Retrieved from [Link]

Sources

- 1. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]

- 2. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. How To [chem.rochester.edu]

- 5. escholarship.org [escholarship.org]

- 6. molan.wdfiles.com [molan.wdfiles.com]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

- 8. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 9. 1,1'-Carbonyldiimidazole - Safety Data Sheet [chemicalbook.com]

- 10. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 11. neb.com [neb.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. Air-free technique - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 16. ossila.com [ossila.com]

Validation & Comparative

Reactivity Comparison: 2-Methylimidazole vs. Imidazole Carboxamides

[1]

Executive Summary

This guide provides a technical comparison between 2-methylimidazole (2-Me-Im) and imidazole-4-carboxamides (Im-4-CA) . While both share the imidazole core, their reactivity profiles are diametrically opposed due to substituent electronic effects.

-

2-Methylimidazole functions as a strong nucleophile and base (pKa ~7.85), driven by the electron-donating methyl group. It is the gold standard for initiating epoxide ring-opening in material science (epoxy curing, MOFs).

-

Imidazole-4-carboxamide functions as an electron-deficient, H-bond donor (pKa ~4.6). The electron-withdrawing carboxamide group deactivates the ring toward electrophilic attack, making it stable enough for use as a prodrug scaffold (e.g., Dacarbazine) and a mimic in purine biosynthesis.

Part 1: Physicochemical & Electronic Profile[2]

The divergence in reactivity stems from the electronic push-pull mechanisms of the substituents at the C2 and C4/C5 positions.

Comparative Data Table

| Feature | 2-Methylimidazole (2-Me-Im) | Imidazole-4-Carboxamide (Im-4-CA) |

| Structure | C2-Methyl (Electron Donor) | C4-Carboxamide (Electron Withdrawing) |

| Basicity (pKa of conjugate acid) | 7.85 (More Basic) | 4.60 (Less Basic) |

| Nucleophilicity | High (Activated) | Low (Deactivated) |

| Electronic Effect | +I (Inductive Donation) | -M (Mesomeric Withdrawal) |

| Primary Reactivity | Nucleophilic attack (Epoxides), Coordination | H-Bonding, Diazo-coupling |

| Solubility | High in organic solvents/water | Limited (High melting point due to H-bonds) |

| Key Application | Epoxy Curing, ZIF-8 Synthesis | Dacarbazine, Temozolomide precursors |

Mechanism of Electronic Divergence

-

2-Me-Im (+I Effect): The methyl group at C2 pushes electron density into the ring nitrogen atoms. This raises the HOMO energy, making the N3 nitrogen a potent nucleophile capable of attacking electrophiles (like epoxides) even at moderate temperatures. The steric bulk at C2 also provides "latency," preventing premature reaction until thermal activation overcomes the steric barrier.

-

Im-4-CA (-M Effect): The carboxamide group withdraws electron density via resonance. This lowers the HOMO energy and significantly reduces the basicity of the N3 nitrogen. Consequently, Im-4-CA is resistant to oxidation and N-alkylation compared to alkyl-imidazoles, requiring stronger electrophiles or specific catalysts to react.

Part 2: Reactivity Analysis & Signaling Pathways

Nucleophilic Reactivity (Epoxy Curing Context)

2-Me-Im is widely used to cure epoxy resins. The reaction is autocatalytic. The unprotonated N3 attacks the epoxide ring, generating an alkoxide. This alkoxide then deprotonates a fresh 2-Me-Im molecule (regenerating the catalyst) or attacks another epoxide.

Contrast with Im-4-CA: Im-4-CA is too electron-poor to initiate this reaction effectively. The amide protons can theoretically react with epoxides at very high temperatures, but it acts as a crosslinker rather than a catalytic initiator.

Electrophilic Substitution & Functionalization (Drug Synthesis Context)

Im-4-CA is often synthesized or modified via diazo-coupling. Because the ring is electron-poor, it stabilizes sensitive intermediates like diazonium salts that would decompose on a more electron-rich ring like 2-Me-Im.

Visualization: Reactivity Flow Comparison

The following diagram contrasts the mechanistic pathways of these two molecules.

Figure 1: Divergent reactivity pathways. Top (Blue): 2-Me-Im acts as a nucleophile in polymerization. Bottom (Red): Im-4-CA acts as a stable substrate for functionalization in drug synthesis.

Part 3: Experimental Protocols

These protocols are designed to validate the reactivity differences described above.

Protocol A: Kinetic Validation of Nucleophilicity (Epoxy Curing)

Objective: Quantify the latent catalytic activity of 2-Me-Im compared to a non-catalytic control. Relevance: Demonstrates the high nucleophilicity of the N3 position in 2-Me-Im.

Materials:

-

Diglycidyl ether of bisphenol A (DGEBA) - Liquid Epoxy Resin.

-

2-Methylimidazole (Crystalline).

-

Differential Scanning Calorimeter (DSC).

Methodology:

-

Preparation: Disperse 2-Me-Im (3-5 wt%) into DGEBA resin. Use a high-shear mixer at room temperature to ensure homogeneity without initiating the cure (2-Me-Im is latent < 60°C).

-

DSC Setup: Load 5–10 mg of the mixture into an aluminum DSC pan. Seal hermetically.

-

Thermal Scan: Ramp temperature from 30°C to 250°C at 10°C/min.

-

Data Analysis (Self-Validation):

-

Observe the Exothermic Peak Onset . For 2-Me-Im, this should occur between 130°C–145°C .

-

Calculate Enthalpy of Reaction (

) . A value >300 J/g confirms successful catalytic ring opening. -

Control: Run pure DGEBA. No peak should be observed in this range, confirming 2-Me-Im is the sole initiator.

-

Protocol B: Synthesis of Dacarbazine (Diazo-Coupling Stability)

Objective: Demonstrate the stability of the electron-deficient Im-4-CA ring during harsh diazotization conditions. Relevance: 2-Me-Im would likely undergo side reactions or decomposition under these oxidative/acidic conditions.

Materials:

-

Sodium Nitrite (

).[3] -

Dimethylamine (Anhydrous or 40% aq. solution).

-

Hydrochloric Acid (Conc.).

Methodology:

-

Diazotization:

-

Dissolve AICA (0.01 mol) in HCl (10 mL) and cool to 0–5°C in an ice bath.

-

Dropwise add aqueous

(0.012 mol). Maintain temp < 5°C. -

Observation: The solution turns yellow/orange, indicating the formation of the diazonium salt. The electron-withdrawing carboxamide stabilizes this species.

-

-

Coupling:

-

Transfer the diazonium solution into a pre-cooled solution of Dimethylamine in methanol.

-

Stir for 30 mins at 0°C, then allow to warm to room temperature.

-

Precipitation: The product (Dacarbazine) precipitates as a light sensitive solid.

-

-

Validation:

-

Melting Point: 205°C (Decomposes).

-

UV-Vis: Dissolve in 0.1N HCl. Max absorption (

) at 323 nm confirms the triazene linkage.

-

Visualization: Dacarbazine Synthesis Workflow

Figure 2: Step-by-step synthesis of Dacarbazine, highlighting the critical stability provided by the carboxamide group.

References

-

Ricciardi, F., et al. (1983). Mechanism of Imidazole Catalysis in the Curing of Epoxy Resins. Journal of Polymer Science: Polymer Chemistry Edition. Link

-